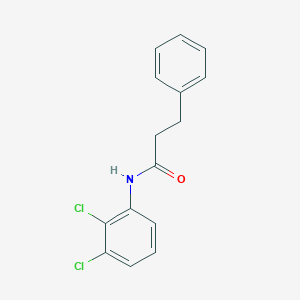
N-(2,3-dichlorophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-3-phenylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control the growth of weeds. DCPA belongs to the family of amide herbicides and is known for its selective action on grassy weeds. The chemical formula of DCPA is C15H12Cl2NO, and its molecular weight is 305.17 g/mol.
Mechanism of Action
N-(2,3-dichlorophenyl)-3-phenylpropanamide acts by inhibiting the growth of weeds by interfering with the synthesis of lipids in the plant cells. Specifically, N-(2,3-dichlorophenyl)-3-phenylpropanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have low mobility in soil and is not expected to leach into groundwater.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide has a well-understood mode of action, which allows for precise control of its effects on plant growth.
However, N-(2,3-dichlorophenyl)-3-phenylpropanamide also has some limitations for use in laboratory experiments. Its selectivity for grassy weeds may limit its usefulness in studies involving broadleaf plants. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide can be difficult to dissolve in water, which can make it challenging to administer in certain experimental setups.
Future Directions
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of N-(2,3-dichlorophenyl)-3-phenylpropanamide that are more effective and environmentally friendly. Additionally, research could focus on the use of N-(2,3-dichlorophenyl)-3-phenylpropanamide in combination with other herbicides to improve weed control in crops. Finally, more studies are needed to investigate the long-term effects of N-(2,3-dichlorophenyl)-3-phenylpropanamide on soil and water quality.
Synthesis Methods
N-(2,3-dichlorophenyl)-3-phenylpropanamide can be synthesized by the reaction of 2,3-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-3-phenylpropanamide as a white crystalline solid with a melting point of 95-97°C.
Scientific Research Applications
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated the efficacy of N-(2,3-dichlorophenyl)-3-phenylpropanamide in controlling the growth of weeds in various crops such as soybeans, corn, and cotton. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to be effective against a wide range of grassy weeds, including annual bluegrass, barnyardgrass, and crabgrass.
properties
CAS RN |
6162-17-0 |
|---|---|
Product Name |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
Molecular Formula |
C15H13Cl2NO |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChI Key |
DOWQTIRZAPUFHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















